Methyl O-allylserinate hydrochloride
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Overview
Description
Methyl O-allylserinate hydrochloride is a chemical compound with the molecular formula C7H14ClNO3 and a molecular weight of 195.64. This compound has been gaining attention due to its potential therapeutic applications and biological properties.
Mechanism of Action
- By inhibiting NE and DA reuptake, Methyl O-allylserinate hydrochloride increases the presence of these neurotransmitters in the extraneuronal space, prolonging their action .
- The selective activation of NE and DA neurotransmission within the prefrontal cortex (an area implicated in ADHD) improves clinical efficacy and reduces side effects .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
The biochemical properties of Methyl O-allylserinate hydrochloride are not fully understood yet. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are currently under investigation. Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are currently under investigation. Preliminary studies suggest that the product’s stability, degradation, and long-term effects on cellular function may vary over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is believed to be involved in various metabolic pathways. It may interact with enzymes or cofactors and could also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that may involve various transporters or binding proteins. The compound may also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are currently under investigation. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl O-allylserinate hydrochloride typically involves the reaction of serine derivatives with allyl halides in the presence of a base. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction . The resulting product is then purified through recrystallization or other purification techniques to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may include additional steps such as distillation or chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl O-allylserinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group in the compound can undergo substitution reactions with nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Allyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted allyl derivatives.
Scientific Research Applications
Methyl O-allylserinate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals and other fine chemicals
Comparison with Similar Compounds
Similar Compounds
- Methyl O-methylserinate hydrochloride
- Methyl O-ethylserinate hydrochloride
- Methyl O-propylserinate hydrochloride
Uniqueness
Methyl O-allylserinate hydrochloride is unique due to its allyl group, which imparts distinct chemical and biological properties compared to its analogs. The presence of the allyl group allows for unique reactivity and potential therapeutic applications that are not observed with other similar compounds .
Properties
IUPAC Name |
methyl 2-amino-3-prop-2-enoxypropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-3-4-11-5-6(8)7(9)10-2;/h3,6H,1,4-5,8H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGNBRBILWHEJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(COCC=C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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